1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol is a complex organic compound that belongs to the class of indole derivatives. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities, including roles in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of an indole moiety linked to a pyrrolidine ring and a propanol group, suggesting potential applications in medicinal chemistry.
The compound has been referenced in various scientific literature and patent filings, indicating its relevance in research and development within the pharmaceutical industry. Notably, it appears in patent documents related to therapeutic agents targeting specific biological pathways, particularly those involved in cellular regulation and signaling .
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol can be classified as:
The synthesis of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively detailed in the available literature, general methods for synthesizing similar indole derivatives often include:
The synthesis may involve catalysts such as palladium or nickel for cross-coupling reactions, and solvents like dimethylformamide or dichloromethane may be used to facilitate reactions under controlled conditions.
The molecular structure of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol can be represented as follows:
The structural formula indicates:
Computational modeling techniques such as molecular dynamics simulations can provide insights into the three-dimensional conformation of this compound, which is essential for understanding its reactivity and interaction with biological targets.
The chemical reactivity of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol can be explored through various reaction pathways:
These reactions require specific conditions such as temperature control, pH adjustments, and sometimes the presence of catalysts to drive the reaction towards desired products.
The mechanism of action for 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol is not fully elucidated but is hypothesized to involve:
Experimental studies using cell lines or animal models would be necessary to validate these mechanisms and determine pharmacodynamics and pharmacokinetics.
The physical properties of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol likely include:
Chemical properties include:
Relevant data from similar compounds can provide insights into expected behaviors under laboratory conditions.
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol has potential applications in:
1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol belongs to the N-alkylindole class of heterocyclic compounds, characterized by an indole core linked via an ether-oxygen to a propanolamine side chain terminating in a pyrrolidine ring. This architecture confers unique physicochemical properties critical for bioactivity:
Table 1: Structural Analogs and Key Modifications
Compound Name | Core Scaffold | Key Substituents | Bioactivity Relevance |
---|---|---|---|
1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol | Indole-4-oxypropanolamine | 2-CH₃; Pyrrolidine terminus | Lysosomal enzyme inhibition [2] |
Pindolol (1-(1H-Indol-4-yloxy)-3-(isopropylamino)-2-propanol) | Indole-4-oxypropanolamine | Unsubstituted indole; Isopropylamine | β-blocker activity [5] [6] |
Carazolol (1-(Carbazol-4-yloxy)-3-(isopropylamino)-2-propanol) | Carbazole-4-oxypropanolamine | Tricyclic core; Isopropylamine | β-adrenergic antagonism [5] |
SR-18292 (Tert-butyl-benzylamino analog) | Indole-4-oxypropanolamine | Bulky tert-butyl/benzyl terminus | Gluconeogenesis modulation [6] |
Molecular modeling predicts a ClogP of ~2.1, balancing lipophilicity for membrane penetration and hydrophilicity for cytoplasmic solubility. The molecule possesses three hydrogen-bond acceptors (ethereal oxygen, hydroxyl, pyrrolidine nitrogen) and one donor (hydroxyl), enabling targeted interactions with enzymatic catalytic sites [1] [3].
Indole-pyrrolidine hybrids have evolved from natural product inspirations to rationally designed therapeutics:
Table 2: Evolution of Indole-Pyrrolidine Therapeutics
Generation | Representative Agents | Therapeutic Target | Structural Advance |
---|---|---|---|
First | Pindolol | β-adrenergic receptors | 4-Oxypropanolamine linkage to indole |
Second | Cediranib, Brivanib | VEGF/FGFR kinases | Pyrrolidine/pyrrolidinylpropoxy side chains |
Third | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol | Lysosomal PLA2G15 | 2-Methylindole with pyrrolidine terminus |
This compound’s design targets lysosomal dysfunction implicated in phospholipidosis and neurodegenerative diseases:
Table 3: Lysosomal Enzyme Inhibitors with Structural Similarities
Inhibitor | Enzyme Target | IC₅₀ | Structural Features |
---|---|---|---|
Fosinopril | PLA2G15 | 0.18 μM | Phosphinate-containing proline; Phenethyl |
Amiodarone | PLA2G15 | 1.7 μM | Benzofuran; Diethylaminoethoxy side chain |
1-[(2-Methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol (predicted) | PLA2G15 | ~5–10 μM* | 2-Methylindole; Pyrrolidinylpropanol |
Miglustat | Glucosylceramide synthase | 20–50 μM | Iminocyclitol; Hydroxybutyl chain |
*Estimated from structural-activity relationships [2] [10].
The compound’s dual potential for PLA2G15 and GCS modulation positions it as a candidate for treating lysosomal storage disorders and drug-induced phospholipidosis, warranting further enzymological validation [2] [10].
Table of Compounds Cited:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: